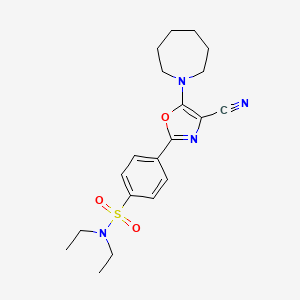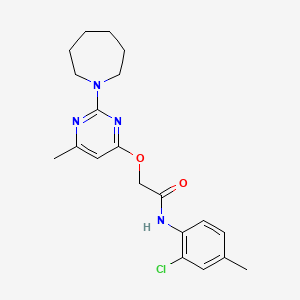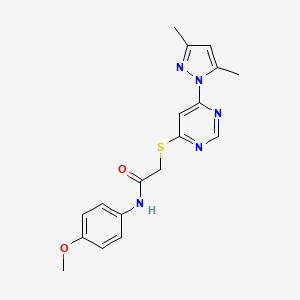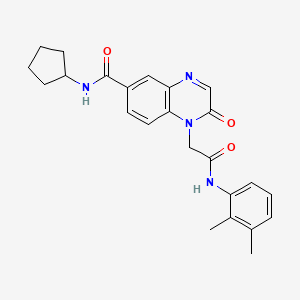
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom . It also has an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) can also be inferred from the name.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and oxazole rings would introduce some rigidity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,4-oxadiazole heterocyclic ring, to which this compound belongs, has attracted significant attention due to its bioisosteric properties and broad range of biological activities. Medicinal chemists have explored its potential for novel drug development. Over the last fifteen years, interest in the biological applications of 1,2,4-oxadiazoles has doubled .
Sigma Receptor Ligands
The compound’s structure suggests potential interactions with sigma receptors. Sigma receptors play a role in various physiological processes, including pain modulation, neuroprotection, and cell survival. Researchers evaluate its binding affinity and selectivity for sigma receptors .
Safety and Hazards
Mechanism of Action
- The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . HADH2 functions in mitochondrial tRNA maturation and is part of mitochondrial ribonuclease P. This enzyme complex, composed of MRPP1/TRMT10C, MRPP2/HSD17B10, and MRPP3/KIAA0391, cleaves tRNA molecules in their 5’-ends .
Target of Action
properties
IUPAC Name |
4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-24(4-2)28(25,26)17-11-9-16(10-12-17)19-22-18(15-21)20(27-19)23-13-7-5-6-8-14-23/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSOPXPPRIXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)
![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)